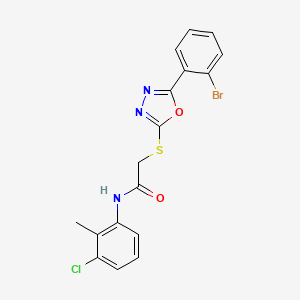![molecular formula C13H9N3O B11770718 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11770718.png)
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a phenyl group attached to the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one typically involves multi-step reactions. One common method is the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridopyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce derivatives with different functional groups attached to the pyridopyrazine core .
Applications De Recherche Scientifique
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features but lacking the phenyl group.
3-Phenylpyrido[3,4-b]pyrazin-2(1H)-one: Another isomer with the phenyl group attached at a different position on the pyridopyrazine core.
Uniqueness
3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C13H9N3O |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
3-phenyl-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-13-11(9-5-2-1-3-6-9)16-12-10(15-13)7-4-8-14-12/h1-8H,(H,15,17) |
Clé InChI |
FKMSJGBVZDPZBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


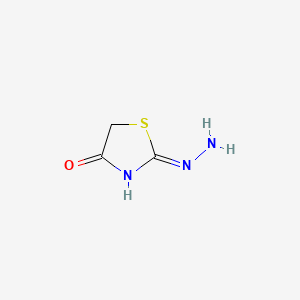
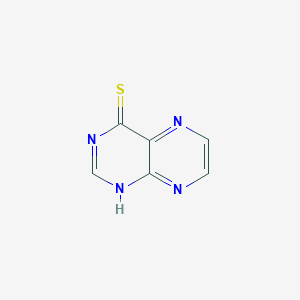
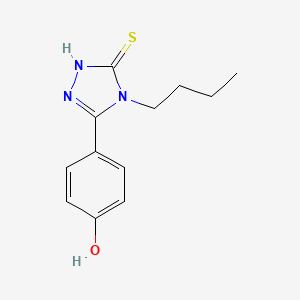
![7-((R)-2-Amino-2-(3-(methylsulfonamido)phenyl)acetamido)-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11770653.png)

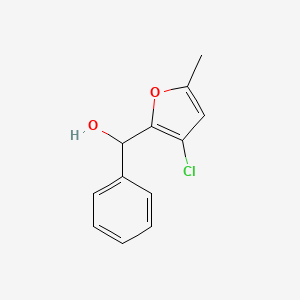
![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)

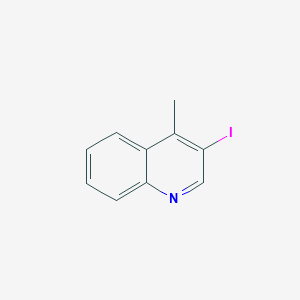
![5-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B11770704.png)
